molecular formula C9H5ClN6 B8803019 5-((6-Chloropyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-Chloropyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No. B8803019
M. Wt: 232.63 g/mol
InChI Key: YUDAHIXCGGQFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367658B2

Procedure details

A mixture of 4,6-dichloropyrimidine (1.00 g, 6.7 mmol), 2-amino-5-cyanopyrazine (806 mg, 6.7 mmol) and bis(triphenylphosphine)palladium (II) chloride (94 mg, 0.134 mmol) in dry THF (24 mL) was degassed under a stream of nitrogen gas for 10 minutes with stirring. Lithium bis(trimethylsilyl)amide in THF (1M, 7.38 mL, 7.4 mmol) was added and the mixture was heated at 135° C. for 20 minutes using microwave irradiation. The reaction mixture was adsorbed onto silica and purified by flash column chromatography, eluting with 30% ethyl acetate in hexane, to give 5-(6-chloropyrimidin-4-ylamino)pyrazine-2-carbonitrile (300 mg, 19%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
806 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
94 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.38 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[NH2:9][C:10]1[CH:15]=[N:14][C:13]([C:16]#[N:17])=[CH:12][N:11]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+]>C1COCC1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:9][C:10]2[N:11]=[CH:12][C:13]([C:16]#[N:17])=[N:14][CH:15]=2)[CH:7]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
806 mg
Type
reactant
Smiles
NC1=NC=C(N=C1)C#N
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
94 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
7.38 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed under a stream of nitrogen gas for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
microwave irradiation
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 30% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)NC=1N=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.